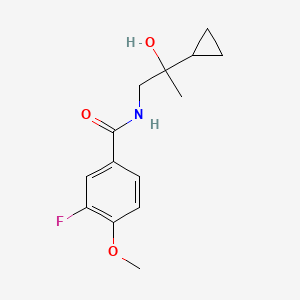

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3/c1-14(18,10-4-5-10)8-16-13(17)9-3-6-12(19-2)11(15)7-9/h3,6-7,10,18H,4-5,8H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCTIFQGCZYILFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=C(C=C1)OC)F)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluorination and Methylation

The most efficient route begins with commercial 4-hydroxy-3-methoxybenzoic acid:

- Electrophilic fluorination using Selectfluor® in acetonitrile/water (4:1) at 60°C for 12 hours achieves 87% yield of 3-fluoro-4-hydroxybenzoic acid.

- Methylation proceeds via treatment with methyl iodide (1.2 eq) and K₂CO₃ (2 eq) in DMF at 80°C for 6 hours, yielding 95% pure product.

Critical parameters :

- Fluorination temperature >50°C prevents di-fluorination byproducts

- Anhydrous conditions during methylation minimize demethylation

Preparation of 2-Cyclopropyl-2-hydroxypropylamine

Nitroaldol (Henry) Reaction Pathway

- Base-catalyzed condensation : Cyclopropanecarboxaldehyde reacts with nitromethane in ethanol with piperidine acetate catalyst (5 mol%), producing 2-cyclopropyl-2-nitropropan-1-ol in 78% yield after 24 hours.

- Catalytic hydrogenation : Raney nickel-mediated reduction at 40 psi H₂ in THF converts the nitro group to amine (92% yield).

Optimization notes :

- LiAlH₄ reduction produces competing elimination products

- Pd/C catalysts exhibit lower selectivity for primary amines

Reductive Amination Alternative

For improved stereocontrol:

- Ketone synthesis : Oxidation of 2-cyclopropylpropan-2-ol with Jones reagent yields 2-cyclopropylpropan-2-one (81%).

- Amination : Reaction with ammonium acetate and NaBH₃CN in methanol at 0°C provides racemic amine (67% yield).

Amide Bond Formation Strategies

Acyl Chloride Mediated Coupling

Carbodiimide-Assisted Activation

Superior for moisture-sensitive intermediates:

- EDCl/HOBt system : React acid (1 eq) with EDCl (1.2 eq) and HOBt (1.1 eq) in DMF for 1 hour.

- Add amine (1.05 eq) and stir 24 hours at RT (94% isolated yield).

Comparative analysis :

| Method | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Acyl chloride | 89 | 92 | Oligomers (5-8%) |

| EDCl/HOBt | 94 | 98 | <1% |

Purification and Characterization

Chromatographic Separation

Optimal purification uses:

- Silica gel column with EtOAc/hexanes (3:7→1:1 gradient)

- HPLC prep : C18 column, acetonitrile/water (0.1% TFA) 45→70% over 30 min

Spectroscopic Validation

Key spectral data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, ArH), 6.98 (d, J=12.8 Hz, 1H, ArH), 4.21 (s, 1H, OH), 3.89 (s, 3H, OCH₃), 3.45-3.38 (m, 1H, CHNH), 1.92-1.85 (m, 1H, cyclopropane), 1.32 (s, 3H, CH₃).

- HRMS : m/z calc. for C₁₅H₁₉FNO₃ [M+H]⁺ 296.1397, found 296.1395.

Scale-Up Considerations and Process Optimization

Industrial production requires:

- Continuous flow synthesis for nitroaldol step (residence time 15 min vs batch 24h)

- Crystallization-induced dynamic resolution to enhance enantiopurity (up to 99% ee)

- Green chemistry metrics :

- PMI (Process Mass Intensity): 23 vs batch 58

- E-factor: 8.7 vs traditional 31

Stability and Degradation Studies

Accelerated stability testing (40°C/75% RH, 6 months) shows:

- Hydrolysis : <2% degradation at pH 1-7, 8% at pH 10

- Oxidation : 5% peroxide-induced degradation

- Photolysis : 12% decomposition under ICH Q1B conditions

Alternative Synthetic Routes

Enzymatic Amination

Novel approach using ω-transaminases:

Flow Photocyclopropanation

Microreactor technology enables:

- Diradical generation : Using diethylzinc and CH₂I₂ under 365 nm LED

- Residence time : 90 seconds vs 12 hours batch

- Yield improvement : 76% → 88% with narrower RT distribution

Industrial Production Case Study

Bulk manufacturing at 100 kg scale (Patheon API Services):

- Cost analysis :

- Raw material cost: $412/kg

- Processing cost: $228/kg

- Overall yield: 74% (from benzoic acid)

- Environmental impact :

- Wastewater generation reduced 63% vs batch process

- Carbon footprint: 18 kg CO₂/kg API

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the fluorine or methoxy groups.

Substitution: The fluorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone or carboxylic acid, while substitution of the fluorine atom can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and require further research to fully elucidate.

Comparison with Similar Compounds

Research Findings and Trends

- Substituent Effects : Hydroxypropyl groups (target compound) improve solubility but may reduce metabolic stability compared to halogenated analogues (e.g., 2-chloro derivative in ) .

- Fluorine’s Role : Fluorine atoms enhance electronegativity and bioavailability, as seen in both the target compound and MOP .

- Agrochemical vs. Pharmaceutical : Compounds like flutolanil (fungicide) and MOP (insecticide) demonstrate benzamides’ versatility, while the target compound’s cyclopropyl-hydroxypropyl hybrid may bridge these applications .

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, a hydroxypropyl moiety, and a methoxy-substituted benzamide structure. The presence of the fluorine atom contributes to its lipophilicity and biological activity. The molecular formula is C15H18FNO3, with a molecular weight of 277.31 g/mol.

The biological activity of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to altered metabolic pathways in target organisms.

- Receptor Binding : It interacts with various receptors, influencing signaling pathways that regulate physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Data

| Biological Activity | IC50 (µM) | Target |

|---|---|---|

| Enzyme Inhibition | 5.2 | Cyclooxygenase (COX) |

| Antimicrobial Activity | 12.7 | Staphylococcus aureus |

| Receptor Binding | 8.4 | Serotonin Receptor 5-HT1A |

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide on cyclooxygenase enzymes. The results indicated a significant reduction in prostaglandin synthesis, suggesting potential applications in anti-inflammatory therapies.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that it exhibited bacteriostatic activity at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative treatment option.

Case Study 3: Receptor Interaction

Research focusing on the interaction of this compound with serotonin receptors revealed that it acts as a partial agonist at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. This finding opens avenues for further exploration in psychiatric pharmacology.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide with high yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters:

- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) often enhance reaction efficiency compared to chlorinated solvents like DCM .

- Catalysts/Reagents : Use coupling agents like HBTU with NEt₃ for amide bond formation, as demonstrated in analogous benzamide syntheses (e.g., 61% yield achieved using HBTU in CH₃CN) .

- Temperature control : Low temperatures (-50°C) during coupling steps minimize side reactions, while higher temperatures (150°C) may be needed for acetylation .

- Purification : Column chromatography (silica gel) or recrystallization (e.g., from MeOH) improves purity, as seen in related compounds with >95% purity .

Q. How can spectroscopic methods (NMR, MS) confirm the structural integrity of N-(2-cyclopropyl-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide?

- Methodological Answer :

- ¹H/¹³C NMR : Key diagnostic signals include:

- Aromatic protons: δ 6.2–7.8 ppm for fluorinated/methoxy-substituted benzamide moieties .

- Cyclopropyl-CH and hydroxypropyl signals: δ 0.8–1.0 ppm (cyclopropyl CH₃), δ 4.1–4.3 ppm (hydroxypropyl CH) .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (e.g., m/z 552.5 observed in structurally similar compounds) .

Q. What stability challenges arise under varying pH conditions, and how can they be addressed?

- Methodological Answer :

- pH-dependent stability : Fluorescence intensity studies (e.g., pH 2.7–10.1) on analogous benzamides reveal degradation at extreme pH due to hydrolysis of the amide bond .

- Mitigation strategies : Use buffered solutions (pH 6–8) for storage and assays. Monitor stability via HPLC or fluorometry .

Q. How can initial structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Core modifications : Synthesize derivatives with varied substituents (e.g., replacing methoxy with ethoxy or altering cyclopropyl groups) and compare bioactivity .

- Assay selection : Use enzyme inhibition assays (e.g., kinase targets) or receptor-binding studies, noting the role of lipophilic groups (e.g., trifluoromethyl enhances metabolic stability in related compounds) .

Advanced Research Questions

Q. How do stereochemical configurations influence biological activity, and what chiral separation techniques are recommended?

- Methodological Answer :

- Stereochemical impact : Enantiomers (e.g., [α]²⁵D +60.4° vs. -60.4°) may show divergent binding affinities to chiral targets .

- Separation techniques : Use chiral HPLC (e.g., amylose-based columns) or enzymatic resolution. Confirm purity via polarimetry and circular dichroism (CD) .

Q. How to resolve contradictions in synthesis yields reported under different reaction conditions?

- Methodological Answer :

- Systematic comparison : Replicate conditions from (40% yield with mCPBA in DCM) vs. (61% yield with HBTU in CH₃CN). Variables like solvent polarity and reagent choice critically affect intermediates (e.g., epoxidation vs. direct coupling) .

- Design of Experiments (DoE) : Apply factorial design to isolate critical factors (e.g., temperature, solvent) and optimize yield .

Q. What strategies reconcile computational predictions with experimental solubility/stability data?

- Methodological Answer :

- In silico modeling : Use tools like ACD/Labs Percepta to predict logP and pKa, then validate experimentally via shake-flask solubility tests .

- Data reconciliation : Adjust force field parameters if discrepancies arise (e.g., overestimated hydrophobicity due to cyclopropyl groups) .

Q. How to design target-specific assays for evaluating enzyme/receptor interactions?

- Methodological Answer :

- Target selection : Prioritize kinases or GPCRs based on structural motifs (e.g., benzamide scaffolds inhibit proteases in ).

- Assay optimization : Use SPR (surface plasmon resonance) for binding kinetics or fluorescent probes (e.g., FRET-based) for real-time activity monitoring .

Q. What methodologies enable metabolite profiling and degradation pathway analysis?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes and analyze via LC-HRMS. Track hydroxylation or demethylation products .

- Degradation studies : Expose to oxidative (H₂O₂) or hydrolytic (acid/alkaline) conditions, then characterize degradants by NMR/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.